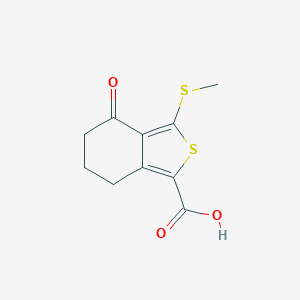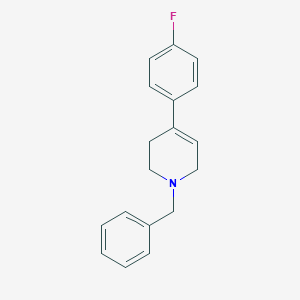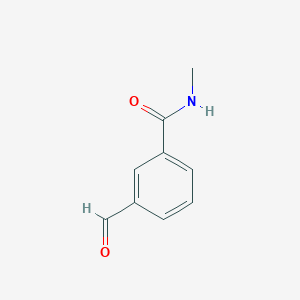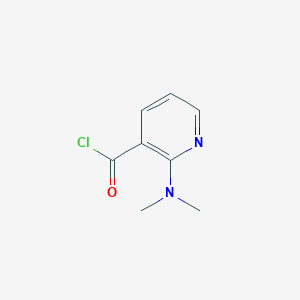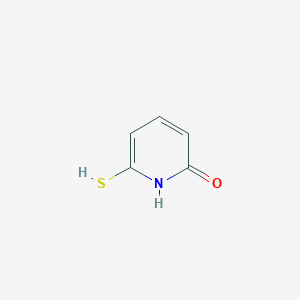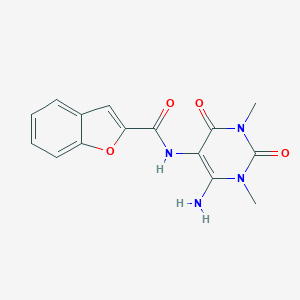
(1H-Benzimidazol-2-ylmethyl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Benzimidazol-2-ylmethyl)carbamic acid, also known as BMCA, is a compound that has gained attention in recent years due to its potential applications in scientific research. BMCA is a derivative of benzimidazole and is synthesized through a multi-step process.
作用機序
(1H-Benzimidazol-2-ylmethyl)carbamic acid inhibits the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. By inhibiting this enzyme, (1H-Benzimidazol-2-ylmethyl)carbamic acid can disrupt the pH balance of cancer cells, leading to their death. Additionally, (1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to inhibit the growth of blood vessels in tumors, which can prevent their growth and spread.
Biochemical and Physiological Effects
(1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, (1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to reduce the production of reactive oxygen species, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using (1H-Benzimidazol-2-ylmethyl)carbamic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using (1H-Benzimidazol-2-ylmethyl)carbamic acid is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for research on (1H-Benzimidazol-2-ylmethyl)carbamic acid. One area of interest is its potential as a treatment for glaucoma, a disease that affects the optic nerve and can lead to blindness. (1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to reduce intraocular pressure, which is a key factor in the development of glaucoma. Additionally, (1H-Benzimidazol-2-ylmethyl)carbamic acid has been investigated as a potential treatment for cancer, particularly in combination with other chemotherapy drugs. Further research is needed to fully understand the potential applications of (1H-Benzimidazol-2-ylmethyl)carbamic acid in these areas.
合成法
(1H-Benzimidazol-2-ylmethyl)carbamic acid is synthesized through a multi-step process that involves the reaction of benzimidazole with chloroacetic acid to form N-(2-chloroacetyl)benzimidazole. This intermediate is then reacted with potassium cyanate to form (1H-benzimidazol-2-ylmethyl)carbamic acid. The final product is obtained through purification by recrystallization.
科学的研究の応用
(1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and has been investigated as a potential treatment for diseases such as glaucoma and cancer.
特性
CAS番号 |
175464-16-1 |
|---|---|
製品名 |
(1H-Benzimidazol-2-ylmethyl)carbamic acid |
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
1H-benzimidazol-2-ylmethylcarbamic acid |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5H2,(H,11,12)(H,13,14) |
InChIキー |
UEITWVYDEIDHJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |
同義語 |
Carbamic acid, (1H-benzimidazol-2-ylmethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
